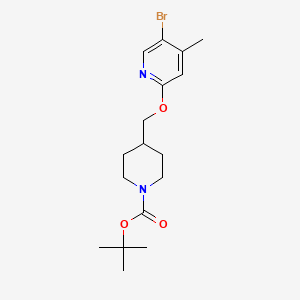

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16208306

Molecular Formula: C17H25BrN2O3

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25BrN2O3 |

|---|---|

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3 |

| Standard InChI Key | YZGWFNAVSKDNJU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

-

A piperidine ring substituted at the 4-position with a methyleneoxy group.

-

A 5-bromo-4-methylpyridin-2-yl aromatic system, which contributes electron-withdrawing and steric effects.

-

A tert-butyl carbamate group at the piperidine nitrogen, enhancing solubility and metabolic stability.

The IUPAC name, tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects this arrangement. Key spectral identifiers include:

-

Canonical SMILES:

CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C -

InChIKey:

YZGWFNAVSKDNJU-UHFFFAOYSA-N

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.3 g/mol |

| IUPAC Name | tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate |

| XLogP3 | 3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multi-step functionalization of the piperidine and pyridine subunits. Patent US20060116519A1 outlines analogous procedures for related bromopyridine carbamates, providing a template for its preparation :

-

Piperidine Functionalization:

-

Pyridine Coupling:

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, CHCl | 85% |

| Alkylation | 3-Bromoazetidine, KCO, DMF, 60°C | 92% |

| SNAr Coupling | 5-Bromo-4-methylpyridin-2-ol, DMF, 60°C | 100% |

Future Directions

Optimization Strategies

Ongoing research prioritizes:

-

Bioisosteric Replacement: Swapping the tert-butyl group with trifluoromethyl or cyclopropyl carbamates to improve CNS penetration.

-

Prodrug Development: Esterase-labile prodrugs to enhance oral bioavailability .

Target Identification

High-throughput screening campaigns are underway to identify protein targets, with preliminary data suggesting affinity for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume